molecular formula C18H22FN3O3 B8143362 1-Ethyl-6-fluoro-7-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester CAS No. 74011-47-5

1-Ethyl-6-fluoro-7-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester

Cat. No. B8143362
CAS RN: 74011-47-5
M. Wt: 347.4 g/mol
InChI Key: WKZAVCCKKJQNCJ-UHFFFAOYSA-N
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Description

1-Ethyl-6-fluoro-7-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C18H22FN3O3 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-6-fluoro-7-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-6-fluoro-7-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

ethyl 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3/c1-3-21-11-13(18(24)25-4-2)17(23)12-9-14(19)16(10-15(12)21)22-7-5-20-6-8-22/h9-11,20H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZAVCCKKJQNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316392
Record name Ethyl norfloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norfloxacin Ethyl Ester

CAS RN

74011-47-5
Record name Ethyl norfloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74011-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl norfloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Anhydrous piperazine (10.3 g) and 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester were added to a mixture of pyridine (9 ml) and toluene (18 ml), and the mixture was refluxed with stirring for 5 hrs. The same procedure as described in Example 1 was followed to give 8.4 g (81% yield) of 1-ethyl-6-fluoro-7-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester. mp: 178.5°-180° C.
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10.3 g
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9 mL
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Synthesis routes and methods III

Procedure details

A mixture of 18 ml of triethylamine, 10.3 g of anhydrous piperazine, and 8.9 g of 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester was refluxed with stirring for 20 hrs. The reaction mixture was concentrated under reduced pressure, 30 ml of chloroform was added to the residue, and cooled at 0° C. to give crystals. The crystals were filtered to recover 2 g of 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester. The above filtrated solution was extracted with diluted hydrochloric acid, the hydrochloric acid layer was neutralized with diluted sodium hydroxide solution, and the neutralized solution was extracted with chloroform. The chloroform layer was washed with water and dried over anhydrous magnesium sulfate, the chloroform was evaporated under reduced pressure. The residue was treated by the same procedure in Example 1 to give 7.4 g (71% yield) of 1-ethyl-6-fluoro-7-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester. mp: 178°- 180° C.
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10.3 g
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Synthesis routes and methods IV

Procedure details

A mixture of 18 ml of picoline, 10.3 g of anhydrous piperazine, and 8.9 g of 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester was refluxed with stirring for 5 hrs. The reaction mixture was concentrated under reduced pressure, and the residue was treated by the same manner described in Example 1 to give 8.2 g (79% yield) of 1-ethyl-6-fluoro-7-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester. mp: 178°-180° C.
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18 mL
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10.3 g
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